molecular formula C10H9N5O B14731840 Benzenecarboximidamide; 2-hydroxyiminopropanedinitrile CAS No. 7152-36-5

Benzenecarboximidamide; 2-hydroxyiminopropanedinitrile

Cat. No.: B14731840
CAS No.: 7152-36-5
M. Wt: 215.21 g/mol
InChI Key: FRGDEKNZRUGDJH-UHFFFAOYSA-N
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Description

Benzenecarboximidamide;2-hydroxyiminopropanedinitrile is a chemical compound with a complex structure that combines the properties of benzenecarboximidamide and 2-hydroxyiminopropanedinitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidamide;2-hydroxyiminopropanedinitrile typically involves the reaction of benzenecarboximidamide with 2-hydroxyiminopropanedinitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of benzenecarboximidamide;2-hydroxyiminopropanedinitrile may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide;2-hydroxyiminopropanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Benzenecarboximidamide;2-hydroxyiminopropanedinitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzenecarboximidamide;2-hydroxyiminopropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenecarboximidamide;2-hydroxyiminopropanedinitrile can be compared with other similar compounds, such as:

    Benzenecarboximidamide: Shares the benzenecarboximidamide moiety but lacks the 2-hydroxyiminopropanedinitrile component.

    2-Hydroxyiminopropanedinitrile: Contains the 2-hydroxyiminopropanedinitrile moiety but lacks the benzenecarboximidamide component.

Properties

CAS No.

7152-36-5

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

benzenecarboximidamide;2-hydroxyiminopropanedinitrile

InChI

InChI=1S/C7H8N2.C3HN3O/c8-7(9)6-4-2-1-3-5-6;4-1-3(2-5)6-7/h1-5H,(H3,8,9);7H

InChI Key

FRGDEKNZRUGDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)N.C(#N)C(=NO)C#N

Origin of Product

United States

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